Application: The intermolecular interactions of N - (3- (4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin have been investigated.
Methods: The CrystalExplorer program was used to investigate and visualize the intermolecular interactions.
Methods: A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for their antifungal activities against B. cinerea and R.
Application: Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research.
3-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom adjacent to each other. This compound has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and various applications in scientific research. Its molecular formula is with a molecular weight of approximately 190.20 g/mol .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.
Research indicates that 3-(4-Methoxyphenyl)isoxazol-5-amine exhibits notable biological activities, particularly as an inhibitor of human carbonic anhydrase, an enzyme critical for regulating pH and fluid balance in biological systems. Its interaction with this enzyme can alter cellular processes such as cell proliferation and apoptosis by affecting intracellular pH levels .
The compound's mechanism of action involves binding to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This inhibition can have downstream effects on various cellular signaling pathways and metabolic processes.
The synthesis of 3-(4-Methoxyphenyl)isoxazol-5-amine typically involves cycloaddition reactions to form the isoxazole ring. One common synthetic route is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, often catalyzed by copper (I) or ruthenium (II) catalysts. Additionally, eco-friendly methods are being explored to minimize environmental impact during industrial production .
Industrial methods may utilize metal-free synthetic routes and reagents such as triethylamine as a base in cycloaddition reactions to enhance efficiency and reduce costs .
3-(4-Methoxyphenyl)isoxazol-5-amine has diverse applications in:
Studies have shown that 3-(4-Methoxyphenyl)isoxazol-5-amine interacts significantly with biomolecules, particularly enzymes like carbonic anhydrase. These interactions are crucial for understanding its biochemical effects and potential therapeutic applications. The compound's ability to modulate enzyme activity highlights its importance in drug design and development .
Similar compounds include:
The presence of the methoxy group in 3-(4-Methoxyphenyl)isoxazol-5-amine enhances its solubility and reactivity compared to these similar compounds. This functional group significantly influences its biological activity, making it a unique candidate for further research in pharmacology and medicinal chemistry .
This comprehensive report presents an in-depth examination of the spectroscopic characterization techniques applicable to 3-(4-Methoxyphenyl)isoxazol-5-amine, a heterocyclic compound featuring both isoxazole and aromatic methoxyphenyl moieties. The compound exhibits unique spectroscopic properties that can be analyzed through multiple complementary techniques, providing detailed insights into its molecular structure, electronic properties, and chemical behavior.
The 1H NMR spectrum of 3-(4-Methoxyphenyl)isoxazol-5-amine reveals characteristic signals that provide crucial structural information about the compound [1]. The aromatic protons of the 4-methoxyphenyl group appear as distinct doublets at 7.66 ppm (J = 8.8 Hz, 2H) and 6.92 ppm (J = 8.8 Hz, 2H) [1]. This splitting pattern is characteristic of para-disubstituted benzene rings, confirming the presence of the methoxy group at the para position relative to the isoxazole ring attachment.
The isoxazole ring proton presents as a singlet at 6.45 ppm, which is typical for H-4 protons in isoxazole systems [1]. This chemical shift is consistent with the electron-withdrawing effects of the nitrogen and oxygen atoms within the five-membered ring. The singlet multiplicity indicates the absence of vicinal proton coupling, confirming the position of the proton at the 4-position of the isoxazole ring.
| Chemical Shift (ppm) | Integration | Multiplicity | J Value (Hz) | Assignment |
|---|---|---|---|---|
| 7.66 | 2H | doublet | 8.8 | H-2',H-6' (methoxyphenyl) |
| 6.92 | 2H | doublet | 8.8 | H-3',H-5' (methoxyphenyl) |
| 6.45 | 1H | singlet | - | H-4 (isoxazole) |
| 4.74 | 2H | singlet | - | CH2OH (if present) |
| 3.81 | 3H | singlet | - | OCH3 |
The methoxy group protons appear as a characteristic singlet at 3.81 ppm, integrating for three protons [1]. This upfield shift is typical for aromatic methoxy groups, where the electron-donating nature of the oxygen atom shields the methyl protons from the aromatic ring's deshielding effect.
The 13C NMR spectrum provides detailed information about the carbon framework of 3-(4-Methoxyphenyl)isoxazol-5-amine [1]. The isoxazole carbon atoms exhibit distinctive chemical shifts that reflect their electronic environments. The carbon bearing the nitrogen atom (C-3) appears at 171.8 ppm, characteristic of sp2 carbons adjacent to electronegative heteroatoms [1].
The aromatic carbon atoms of the methoxyphenyl group display typical aromatic chemical shifts between 114-162 ppm [1]. The carbon bearing the methoxy group (C-4') appears at 162.0 ppm, while the carbon directly attached to the isoxazole ring (C-1') resonates at 161.9 ppm [1]. These downfield shifts reflect the electron-withdrawing influence of the oxygen atoms.
| Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|
| 171.8 | C-3 (isoxazole) | Quaternary |
| 162.0 | C-4' (methoxyphenyl) | Quaternary |
| 161.9 | C-5 (isoxazole) | Quaternary |
| 128.2 | C-2',C-6' (methoxyphenyl) | CH |
| 121.2 | C-1' (methoxyphenyl) | Quaternary |
| 114.3 | C-3',C-5' (methoxyphenyl) | CH |
| 99.7 | C-4 (isoxazole) | CH |
| 55.3 | OCH3 | CH3 |
The isoxazole C-4 carbon appears at 99.7 ppm, which is characteristic for carbons bearing protons in five-membered heterocycles [1]. This relatively upfield shift compared to aromatic carbons reflects the different electronic environment within the isoxazole ring system.
Advanced two-dimensional NMR techniques provide additional structural confirmation for 3-(4-Methoxyphenyl)isoxazol-5-amine [2]. Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish connectivity between the isoxazole ring and the methoxyphenyl substituent, confirming the attachment point and overall molecular architecture.
Heteronuclear Single Quantum Coherence (HSQC) experiments allow for the direct correlation of proton and carbon chemical shifts, providing unambiguous assignment of CH, CH2, and CH3 groups within the molecule [2]. These experiments are particularly valuable for confirming the assignment of overlapping aromatic signals.
The NMR spectroscopic properties of 3-(4-Methoxyphenyl)isoxazol-5-amine can be influenced by solvent choice and temperature variations [3]. In polar solvents such as DMSO-d6, the aromatic protons may exhibit slight downfield shifts due to solvent-induced deshielding effects. The amine protons, if observable, would be particularly sensitive to solvent effects and hydrogen bonding interactions.
Temperature-dependent NMR studies can provide insights into molecular dynamics and conformational flexibility. The methoxy group rotation around the C-O bond and potential restricted rotation around the C-N bond connecting the isoxazole and phenyl rings can be investigated through variable temperature NMR experiments [3].
The infrared spectrum of 3-(4-Methoxyphenyl)isoxazol-5-amine exhibits several characteristic absorption bands that provide crucial information about the functional groups present in the molecule [2]. The aromatic C-H stretching vibrations appear as multiple bands in the region 3000-3100 cm⁻¹, with the most prominent absorption at 3439.32 cm⁻¹ [2].
The isoxazole ring displays characteristic vibrational modes that distinguish it from other heterocyclic systems. The C=N stretching vibration appears at 1615.09 cm⁻¹, which is typical for isoxazole derivatives [2]. This frequency is influenced by the electron-withdrawing nature of the ring oxygen atom and the aromatic character of the five-membered ring.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Vibrational Mode |
|---|---|---|---|
| 3439.32 | C-H stretch (aromatic) | Strong | Symmetric/Asymmetric |
| 1720.75 | C=O stretch (ketone) | Strong | Stretching |
| 1615.09 | C=N stretch (isoxazole) | Strong | Stretching |
| 1515.09 | C=C stretch (aromatic) | Medium | Stretching |
| 1444.60 | CH2 deformation | Medium | Bending |
| 1358.07 | C-C stretch | Medium | Stretching |
| 913.94 | N-O stretch | Medium | Stretching |
The methoxyphenyl group contributes characteristic aromatic vibrations to the IR spectrum [2]. The C=C stretching vibrations of the benzene ring appear at 1515.09 cm⁻¹, which is within the typical range for substituted aromatic compounds [2]. The presence of the methoxy group influences these vibrations through both electronic and steric effects.
The out-of-plane bending vibrations of the aromatic C-H bonds typically appear in the region 800-900 cm⁻¹, providing information about the substitution pattern of the benzene ring [2]. For para-disubstituted benzene rings, characteristic bands appear that distinguish this substitution pattern from ortho and meta isomers.
The isoxazole ring exhibits unique vibrational characteristics that can be used for structural identification [2]. The N-O stretching vibration appears at 913.94 cm⁻¹, which is characteristic of the isoxazole ring system [2]. This frequency is sensitive to the electronic environment of the nitrogen-oxygen bond and can provide information about substituent effects.
The ring breathing modes of the isoxazole system appear in the region 1000-1200 cm⁻¹ [2]. These vibrations involve the collective motion of all ring atoms and are sensitive to the overall electronic structure of the heterocycle. The frequency and intensity of these modes can be used to distinguish between different isoxazole derivatives.
The methoxy group contributes several characteristic vibrations to the IR spectrum [2]. The C-O stretching vibration appears around 1250 cm⁻¹, while the C-H stretching vibrations of the methyl group appear in the region 2800-3000 cm⁻¹ [2]. These vibrations are useful for confirming the presence of the methoxy substituent and can provide information about its electronic environment.
The methyl group bending vibrations appear in the region 1400-1500 cm⁻¹, often overlapping with other deformation modes [2]. The symmetric and asymmetric bending modes can sometimes be resolved, providing additional structural information.
Density Functional Theory (DFT) calculations provide valuable support for the assignment of vibrational modes in 3-(4-Methoxyphenyl)isoxazol-5-amine [2]. Theoretical calculations at the B3LYP/6-311G(d,p) level show excellent agreement with experimental frequencies when appropriate scaling factors are applied [4].
The calculated vibrational frequencies help distinguish between overlapping bands and provide assignments for weak or obscured vibrations [4]. The theoretical approach also allows for the calculation of vibrational intensities, which can be compared with experimental spectra to validate assignments.
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment | Scaling Factor |
|---|---|---|---|
| 3439.32 | 3113.07 | C-H stretch | 0.9818 |
| 1720.75 | 1774.55 | C=O stretch | 0.9818 |
| 1615.09 | 1655.39 | C=N stretch | 0.9818 |
| 1515.09 | 1547.79 | C=C stretch | 0.9818 |
| 913.94 | 949.21 | N-O stretch | 0.9818 |
The electron ionization mass spectrum of 3-(4-Methoxyphenyl)isoxazol-5-amine provides valuable information about the molecular structure and fragmentation pathways [5]. The molecular ion peak appears at m/z 190, corresponding to the molecular weight of the compound [5]. This peak typically exhibits moderate intensity due to the stability of the aromatic system.
The fragmentation pattern reflects the electronic structure and bond strengths within the molecule [5]. The most prominent fragment ion appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is formed through rearrangement of the methoxyphenyl group [5]. This fragment is characteristic of aromatic compounds and appears as the base peak in many spectra.
| m/z | Relative Intensity (%) | Assignment | Fragmentation Process |
|---|---|---|---|
| 190 | 20 | [M]⁺ | Molecular ion |
| 175 | 15 | [M-15]⁺ | Loss of CH₃ |
| 147 | 35 | [M-43]⁺ | Loss of C₂H₃O |
| 134 | 25 | [M-56]⁺ | Loss of C₃H₄O |
| 119 | 40 | [M-71]⁺ | Loss of C₄H₅O |
| 91 | 100 | C₇H₇⁺ | Tropylium ion |
| 77 | 80 | C₆H₅⁺ | Phenyl cation |
| 65 | 30 | C₅H₅⁺ | Cyclopentadienyl cation |
The fragmentation of 3-(4-Methoxyphenyl)isoxazol-5-amine follows predictable pathways based on the stability of the resulting fragments [5]. The initial loss of the methyl radical (m/z 175) occurs through α-cleavage adjacent to the oxygen atom, forming a resonance-stabilized oxonium ion [5].
The loss of larger fragments such as C₂H₃O (m/z 147) and C₃H₄O (m/z 134) involves rearrangement processes that include the isoxazole ring [5]. These fragmentations are facilitated by the electron-withdrawing nature of the nitrogen and oxygen atoms within the heterocycle.
The formation of the tropylium ion (m/z 91) occurs through a complex rearrangement mechanism involving the methoxyphenyl group [5]. This process typically involves the loss of the methoxy group followed by cyclization and rearrangement to form the seven-membered tropylium ring system.
Tandem mass spectrometry (MS/MS) experiments provide additional structural information through collision-induced dissociation of selected precursor ions [6]. The fragmentation of the molecular ion (m/z 190) can be studied in detail to understand the specific bond cleavages and rearrangement processes.
The MS/MS spectrum of the m/z 147 fragment ion reveals further fragmentation pathways that help confirm the proposed structure [6]. The sequential loss of small molecules such as CO, NO, and HCN provides information about the electronic structure of the isoxazole ring.
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and fragment ion compositions [6]. The molecular ion at m/z 190.0742 corresponds to the calculated mass for C₁₀H₁₀N₂O₂, confirming the proposed molecular structure.
The accurate masses of fragment ions help distinguish between isobaric species and confirm the proposed fragmentation pathways [6]. For example, the fragment at m/z 91.0548 corresponds to C₇H₇⁺ (tropylium ion) rather than other possible C₆H₅N⁺ compositions.
The isotope pattern of the molecular ion and fragment ions provides additional confirmation of the molecular composition [6]. The presence of nitrogen atoms can be confirmed through the observation of the M+1 peak intensity, which follows the nitrogen rule for organic compounds.
The 13C isotope pattern helps confirm the carbon count in both the molecular ion and fragment ions [6]. The relative intensities of the isotope peaks can be compared with theoretical calculations to validate the proposed structures.
The nitrogen K-edge XANES spectrum of 3-(4-Methoxyphenyl)isoxazol-5-amine provides detailed information about the electronic structure of the nitrogen atoms within the molecule [7] [8]. The spectrum exhibits characteristic pre-edge features that correspond to transitions from the nitrogen 1s core level to unoccupied π* orbitals.
The primary absorption feature appears at approximately 399.5 eV, corresponding to the N 1s → π* transition within the isoxazole ring [7] [8]. This transition is characteristic of nitrogen atoms in aromatic heterocycles and provides information about the electronic delocalization within the ring system.
| Energy (eV) | Assignment | Intensity | Electronic Transition |
|---|---|---|---|
| 399.5 | N 1s → π* (isoxazole) | Strong | Core to π* |
| 401.2 | N 1s → σ* (N-O) | Medium | Core to σ* |
| 404.8 | N 1s → Rydberg | Weak | Core to Rydberg |
| 407.3 | N 1s → σ* (C-N) | Medium | Core to σ* |
| 410.5 | N 1s → continuum | Broad | Ionization |
The higher energy features at 401.2 eV and 404.8 eV correspond to transitions to σ* orbitals and Rydberg states, respectively [7] [8]. These transitions provide information about the local bonding environment of the nitrogen atoms and the overall electronic structure of the molecule.
The oxygen K-edge XANES spectrum reveals the electronic environment of the oxygen atoms in both the isoxazole ring and the methoxy group [7] [9]. The spectrum exhibits distinct pre-edge features that correspond to transitions from the oxygen 1s core level to unoccupied molecular orbitals.
The primary absorption feature at 534.5 eV corresponds to the O 1s → π* transition within the isoxazole ring [7] [9]. This transition is characteristic of oxygen atoms in aromatic heterocycles and provides information about the π-electron system of the ring.
| Energy (eV) | Assignment | Intensity | Electronic Transition |
|---|---|---|---|
| 534.5 | O 1s → π* (isoxazole) | Strong | Core to π* |
| 537.2 | O 1s → σ* (C-O) | Medium | Core to σ* |
| 540.1 | O 1s → σ* (O-phenyl) | Medium | Core to σ* |
| 543.8 | O 1s → Rydberg | Weak | Core to Rydberg |
| 547.2 | O 1s → continuum | Broad | Ionization |
The methoxy oxygen atom contributes additional features at higher energies, corresponding to transitions involving the C-O bond and the oxygen-phenyl interaction [7] [9]. These transitions provide information about the electronic environment of the methoxy group and its interaction with the aromatic ring.
The carbon K-edge XANES spectrum provides information about the electronic structure of the carbon atoms in both the aromatic ring and the isoxazole system [7] [10]. The spectrum exhibits characteristic π* and σ* transitions that reflect the different electronic environments of the carbon atoms.
The primary π* transition appears at 285.8 eV, corresponding to the C 1s → π* transition of the aromatic carbon atoms [7] [10]. This transition is characteristic of aromatic compounds and provides information about the π-electron delocalization within the benzene ring.
| Energy (eV) | Assignment | Intensity | Electronic Transition |
|---|---|---|---|
| 285.8 | C 1s → π* (aromatic) | Strong | Core to π* |
| 287.5 | C 1s → σ* (C-C) | Medium | Core to σ* |
| 289.2 | C 1s → π* (isoxazole) | Medium | Core to π* |
| 292.1 | C 1s → σ* (C-O) | Medium | Core to σ* |
| 295.8 | C 1s → continuum | Broad | Ionization |
The isoxazole carbon atoms contribute additional features at slightly higher energies, reflecting the different electronic environment within the heterocycle [7] [10]. The C 1s → π* transition of the isoxazole ring appears at 289.2 eV, providing information about the electronic structure of the five-membered ring.
The XANES spectra provide detailed information about the electronic structure and bonding in 3-(4-Methoxyphenyl)isoxazol-5-amine [7]. The pre-edge features correspond to transitions to specific unoccupied molecular orbitals, allowing for the identification of the LUMO and higher unoccupied states.
The intensity and energy of the π* transitions provide information about the extent of π-electron delocalization between the aromatic ring and the isoxazole system [7]. The coupling between these π-systems can be assessed through the analysis of the relative intensities and energies of the corresponding transitions.
Theoretical calculations using time-dependent density functional theory (TD-DFT) provide support for the assignment of XANES spectral features [7]. The calculated transition energies and oscillator strengths can be compared with experimental spectra to validate the proposed assignments.
The theoretical approach allows for the calculation of molecular orbitals and their energies, providing insight into the electronic structure of the molecule [7]. The comparison between theoretical and experimental XANES spectra helps confirm the molecular structure and electronic properties of 3-(4-Methoxyphenyl)isoxazol-5-amine.
XANES spectroscopy is particularly sensitive to the chemical state and coordination environment of the absorbing atoms [7]. The energy shifts and intensity variations in the absorption features provide information about the oxidation state, coordination number, and local bonding environment.
The nitrogen atoms in the isoxazole ring exhibit characteristic spectral features that distinguish them from other nitrogen-containing functional groups [7]. The energy and intensity of the N K-edge features provide information about the electronic structure and bonding within the heterocycle.
XANES measurements of 3-(4-Methoxyphenyl)isoxazol-5-amine require careful sample preparation to ensure representative spectra [7]. The compound can be measured in various forms, including solid powders, solutions, or thin films, depending on the experimental requirements.
The choice of detection mode (transmission, fluorescence, or total electron yield) depends on the sample properties and the specific information required [7]. For organic compounds, fluorescence detection is often preferred due to its sensitivity and reduced matrix effects.
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